

An In-depth Technical Guide to Maleimide-Based Bioconjugation

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Compound of Interest

Compound Name: Mal-PEG2-Val-Cit-PABA-PNP

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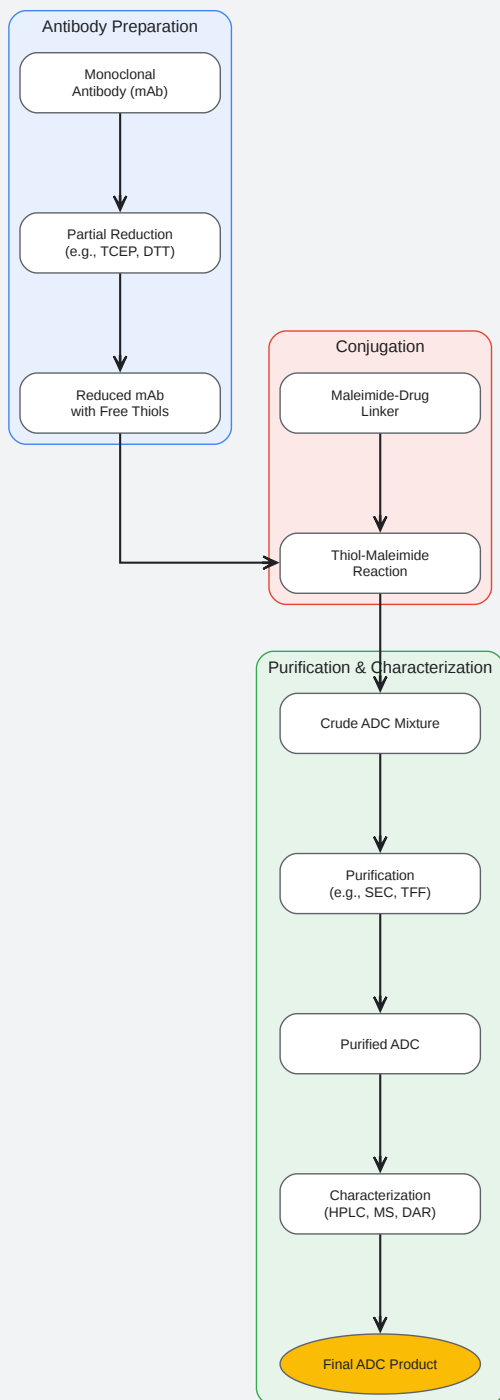
This guide provides a comprehensive overview of maleimide-based bioconjugation, a cornerstone chemical ligation strategy in life sciences and therapeutic development. We will delve into the core principles, reaction kinetics, stability considerations, and practical applications of this powerful technique. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to effectively design and execute their bioconjugation strategies.

Core Principles of Maleimide-Based Bioconjugation

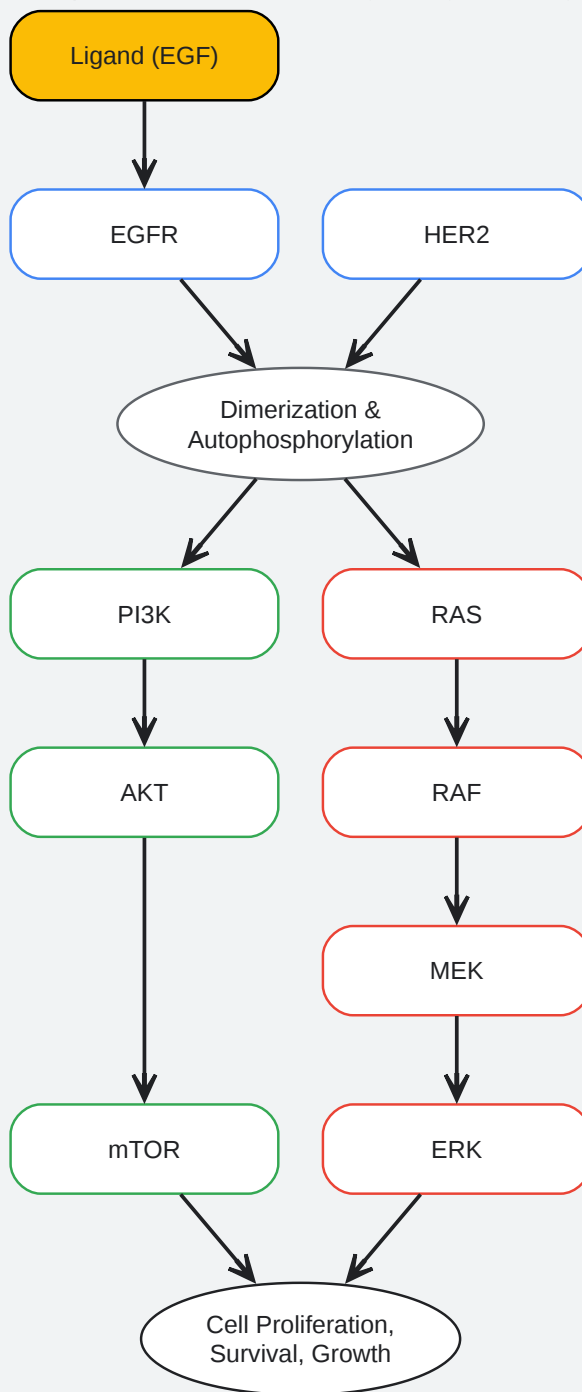
Maleimide-based bioconjugation is a highly efficient and selective method for covalently linking molecules, primarily targeting thiol (sulfhydryl) groups. This strategy is widely employed for protein labeling, immobilization, and the synthesis of complex biomolecules like antibody-drug conjugates (ADCs).^[1]

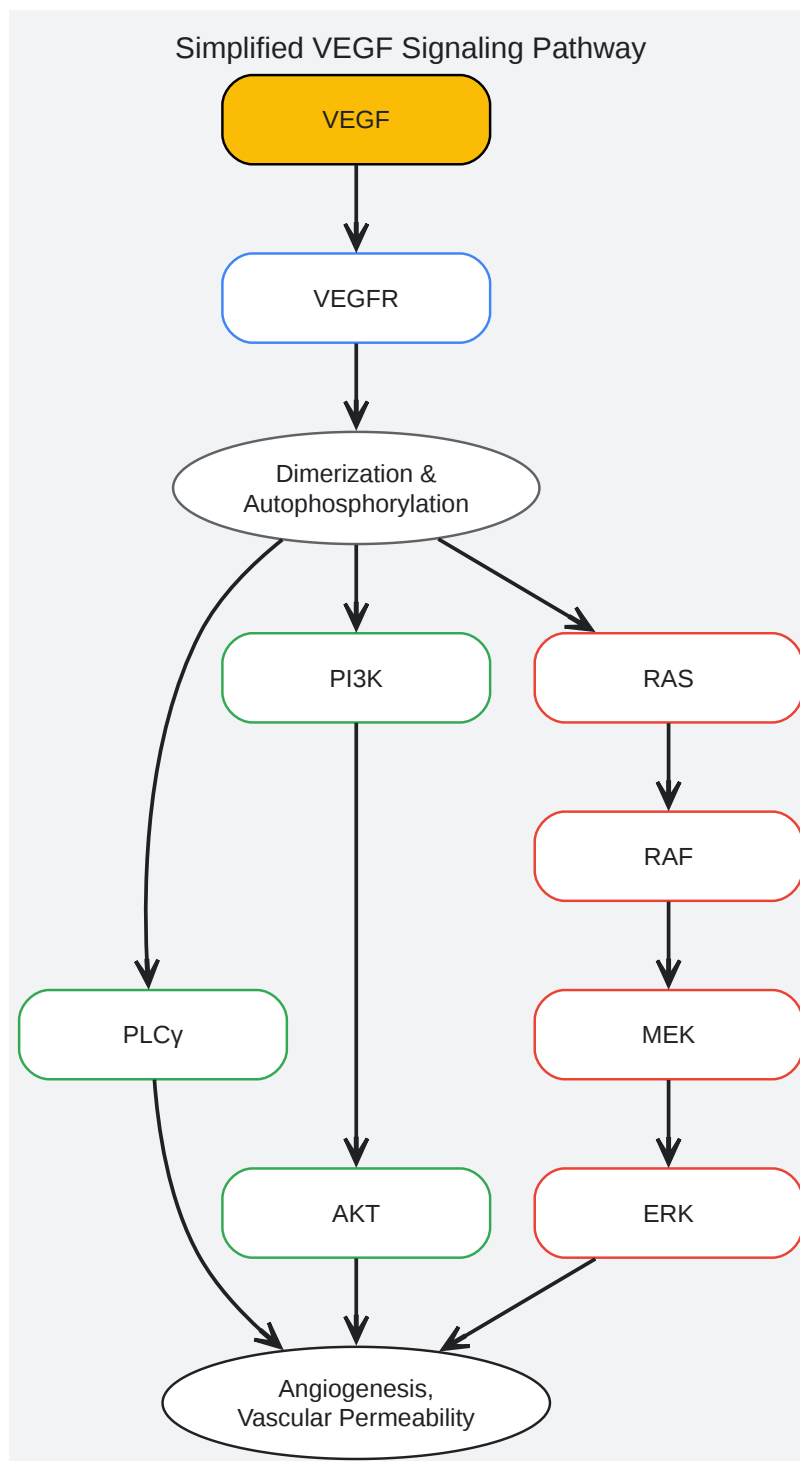
The fundamental reaction is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electrophilic double bond of the maleimide ring. This reaction proceeds readily under mild, near-neutral pH conditions (pH 6.5-7.5), forming a stable thioether bond.^[2]^[3] The high selectivity for thiols within this pH range is a key advantage, as it minimizes off-target reactions with other nucleophilic amino acid residues, such as the abundant ϵ -amino group of lysine.^[2]^[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.^[3]

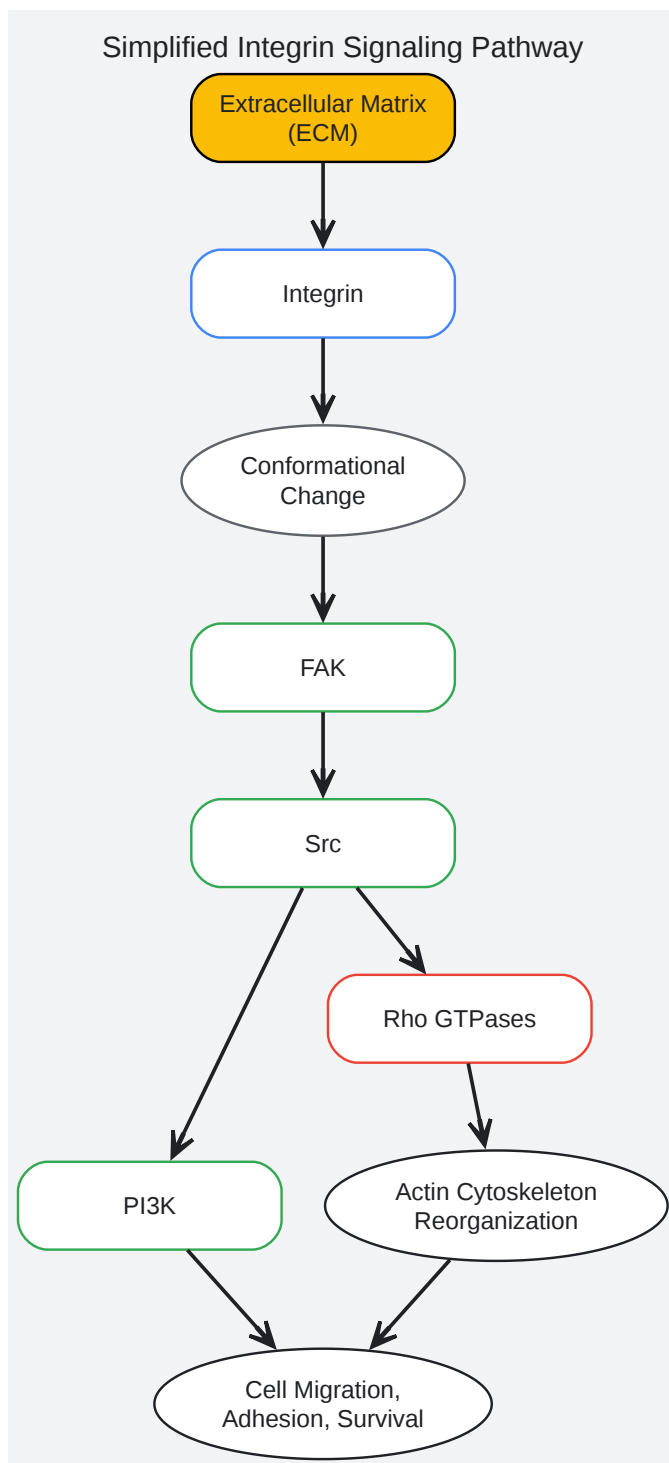
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis



Simplified EGFR/HER2 Signaling Pathway







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